1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide is an organic compound that features a cyclohexane ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of cyclohexanecarbonyl chloride with 1H-1,2,4-triazole-3-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Shares the cyclohexane ring but lacks the triazole and carboxamide groups.
Cyclohexanecarbonyl chloride: Used as a precursor in the synthesis of the target compound.
1H-1,2,4-Triazole-3-carboxamide: Contains the triazole ring and carboxamide group but lacks the cyclohexane ring
Uniqueness
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62735-23-3 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(cyclohexanecarbonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4O2/c11-8(15)9-12-6-14(13-9)10(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,15) |
InChI Key |
WSKILMBEPZUZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=NC(=N2)C(=O)N |
Origin of Product |
United States |
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